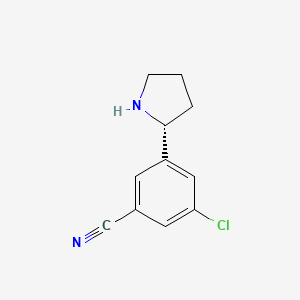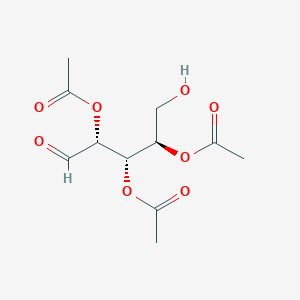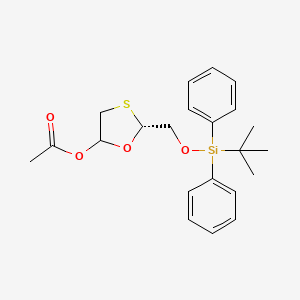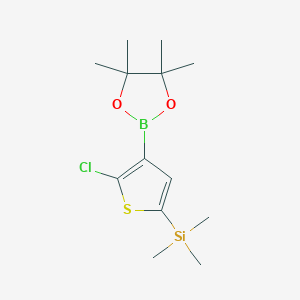
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is a complex organic compound that features a thiophene ring substituted with a chloro group, a dioxaborolane moiety, and a trimethylsilane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane typically involves the coupling of 5-chlorothiophene-2-boronic acid with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted thiophenes.
Coupling: Biaryl compounds.
Oxidation: Thiophene sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is used in several scientific research applications:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into drug development and the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action for (5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane primarily involves its reactivity in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The trimethylsilane group can also stabilize reactive intermediates, enhancing the efficiency of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromothioanisole
- 4-Bromoanisole
Uniqueness
(5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)trimethylsilane is unique due to the presence of both a boronic acid moiety and a trimethylsilane group on the thiophene ring. This dual functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
942070-10-2 |
|---|---|
Molekularformel |
C13H22BClO2SSi |
Molekulargewicht |
316.7 g/mol |
IUPAC-Name |
[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C13H22BClO2SSi/c1-12(2)13(3,4)17-14(16-12)9-8-10(18-11(9)15)19(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
LXFOCXMLFUHGCM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


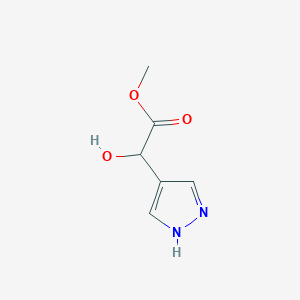
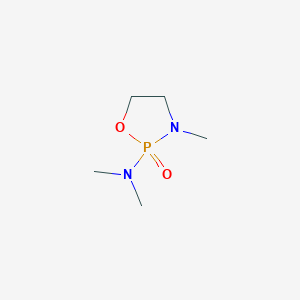
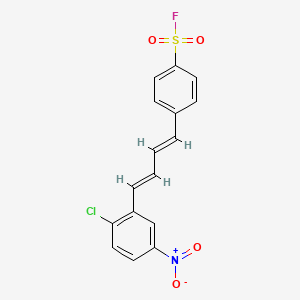

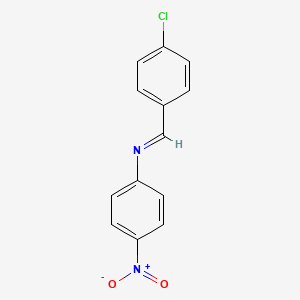
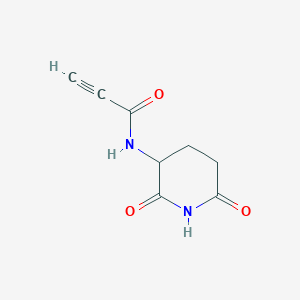
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
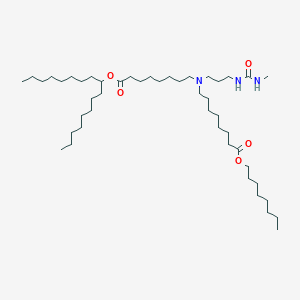
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
